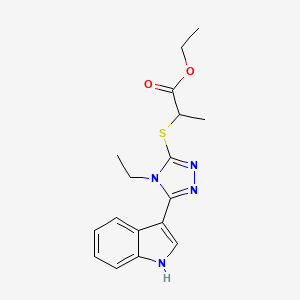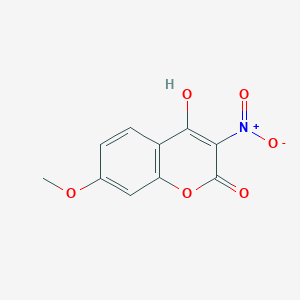
4-Hydroxy-7-methoxy-3-nitrocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-methoxy-3-nitrocoumarin is a synthetic organic compound with the molecular formula C10H7NO6 . It is a derivative of coumarin, which is a large class of compounds with the core structure of 1,2-benzopyranone . Coumarin derivatives are significant starting materials in the synthesis of complex heterocyclic scaffolds .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed .
Molecular Structure Analysis
The molecular weight of this compound is 237.17 . The compound’s bioactivity is showcased by intramolecular charge transfer from the methyl group to the nitro group .
Chemical Reactions Analysis
The chemical reactivity of coumarin derivatives is profound due to the presence of various functional groups in the scaffold . For instance, 4-Hydroxy-3-nitrocoumarin can undergo comprehensive characterization using FT-IR, FT-Raman, and UV-Vis spectroscopy .
科学的研究の応用
Applications in Chemical Reactions
4-Hydroxy-7-methoxy-3-nitrocoumarin and its derivatives are explored in various chemical reactions. For instance, 3-nitrocoumarins have been used as dienophiles in the Diels-Alder reaction, leading to the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans. These reactions occur in aqueous mediums and produce exo adducts (Amantini et al., 2003).
Crystal Structure Analysis
The crystal structure of 3-nitrocoumarin derivatives, which includes this compound, has been determined to clarify their enol-keto tautomerism and solvatochromism. These studies provide essential insights into the molecular structure and properties of these compounds (Fujii et al., 2006).
Acid-Base Behaviour Study
Research into the acid-base behavior of 4-hydroxycoumarin derivatives, including this compound, has led to proposals for their use as indicators in alkalimetry and acidimetry. This highlights their potential application in analytical chemistry (Stanchev et al., 2007).
Interaction with Other Chemicals
Studies have been conducted on the interactions between different coumarins, such as 7-hydroxy-4-methylcoumarin, with various nitroxides. These interactions, studied through spectroscopic techniques and theoretical calculations, are significant in understanding oxidative stress mechanisms (Żamojć et al., 2018).
Antibacterial Applications
Research into the antibacterial and antifungal activities of 3-amino/nitrocoumarins, including 4-hydroxy-3-nitrocoumarins, against various clinical isolates demonstrates their potential as antimicrobial agents. The structure-activity relationship studies of these compounds provide valuable insights into their efficacy (Matos et al., 2012).
Antioxidant and Antiparasitic Properties
Coumarin complexes, including those derived from 4-hydroxy-3-Nitrocoumarin, have shown antioxidant and antiparasitic properties. Studies indicate that complexation with metal ions can enhance these properties, suggesting potential applications in pharmacology and biochemistry (Alcantara et al., 2015).
作用機序
Target of Action
4-Hydroxy-7-methoxy-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and therapeutic properties Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .
Mode of Action
It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets.
Biochemical Pathways
Coumarins are known to be involved in various metabolic pathways . For instance, the hydroxylation of coumarins at positions 7 and 3 can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Pharmacokinetics
The pharmacokinetics of coumarin derivatives are generally influenced by their chemical structure .
Result of Action
It has been suggested that the compound exhibits cytotoxic action against cultured human tumor and normal cells .
Action Environment
The properties of coumarins, including their fluorescence behavior, can be influenced by environmental factors such as ph and microenvironment polarity .
Safety and Hazards
将来の方向性
The synthesis of new coumarin derivatives is one of the critical methods for treating infectious diseases due to the increasing number of drug-resistant strains . Future research may focus on developing new synthetic methodologies and exploring the biological evaluation and fluorescence study of these compounds .
生化学分析
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
It has been found that coumarin derivatives exhibit cytotoxic action against cultured human tumor and normal cells . In vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells .
Molecular Mechanism
Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Hydroxy-7-methoxy-3-nitrocoumarin in laboratory settings are not yet fully known. Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully known. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Coumarins are known to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Coumarins are known to be localized in various subcellular compartments .
特性
IUPAC Name |
4-hydroxy-7-methoxy-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANZFICLJFFUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2685054.png)
![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2685055.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B2685058.png)
![5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2685059.png)
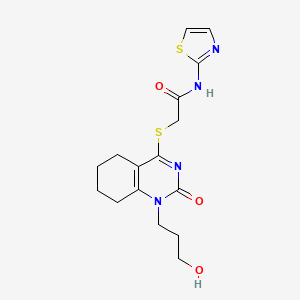
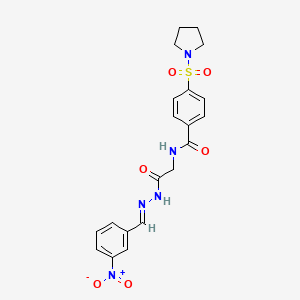
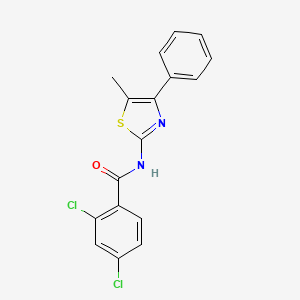

![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)
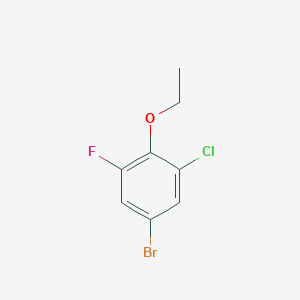
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)
![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
